[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-yl](4-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, an indole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole and indole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be investigated for its potential biological activity. The presence of the indole ring suggests that it could interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure may impart unique physical and chemical characteristics that are valuable in various applications.
Mechanism of Action
The mechanism of action of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its normal function. The pathways involved could include signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone include other molecules that feature pyrazole, indole, and piperidine rings. Examples include:
- (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)methanone
- (4-Hydroxypiperidin-1-yl)(1H-indol-6-yl)methanone
Uniqueness
The uniqueness of (2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)(4-hydroxypiperidin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This combination may confer unique properties such as enhanced biological activity, improved stability, and specific reactivity patterns.
Properties
CAS No. |
827316-97-2 |
---|---|
Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]methanone |
InChI |
InChI=1S/C17H18N4O2/c22-13-4-7-21(8-5-13)17(23)12-2-1-11-9-16(19-15(11)10-12)14-3-6-18-20-14/h1-3,6,9-10,13,19,22H,4-5,7-8H2,(H,18,20) |
InChI Key |
IZNNDKNAPHQXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.